1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone

Medicinal chemistry Regioisomeric purity Building block procurement

1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone, also catalogued as 5′-Amino-2′-(trifluoromethyl)acetophenone, is a disubstituted aromatic ketone (C₉H₈F₃NO, MW 203.16 g/mol). It belongs to the class of trifluoromethylated aminoacetophenones, which are prized in medicinal chemistry and agrochemical research for the electron-withdrawing and lipophilicity-enhancing effects of the ‑CF₃ group combined with the synthetic versatility of a primary aromatic amine.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
Cat. No. B13107277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)N)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c1-5(14)7-4-6(13)2-3-8(7)9(10,11)12/h2-4H,13H2,1H3
InChIKeyZXDRFGGPGVNESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone (CAS 1822633-84-0) – Key Intermediate & Building Block for Bioactive Molecule Synthesis


1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone, also catalogued as 5′-Amino-2′-(trifluoromethyl)acetophenone, is a disubstituted aromatic ketone (C₉H₈F₃NO, MW 203.16 g/mol) . It belongs to the class of trifluoromethylated aminoacetophenones, which are prized in medicinal chemistry and agrochemical research for the electron-withdrawing and lipophilicity-enhancing effects of the ‑CF₃ group combined with the synthetic versatility of a primary aromatic amine [1]. The compound is commercially available as a research chemical with standard purity specifications typically at 95–98% .

Handle Primary aromatic amine for direct N-derivatization (amidation, Buchwald–Hartwig)
Electronic –CF₃ group modulates lipophilicity and metabolic stability in SAR campaigns
Workflow Supports heterocycle synthesis, cross-coupling, and building-block procurement with research-grade purity

Why Regioisomeric Position Determines Reactivity and Biological Profile – The Case for Specifying 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone


Trifluoromethylaminoacetophenones with identical molecular formulae cannot be used interchangeably. The relative orientation of the –NH₂, –CF₃ and –C(O)CH₃ groups on the phenyl ring dictates electronic distribution, steric accessibility, hydrogen-bonding geometry, and metabolic stability . The 5-amino-2-trifluoromethyl substitution pattern (amino group para to acetyl, meta to CF₃) provides a unique electron-density profile that directly impacts coupling efficiency in amidation and Buchwald–Hartwig reactions, as well as the binding pose in target proteins such as CCR5 [1]. Selecting the correct regioisomer is therefore essential for reproducible synthetic outcomes and SAR continuity.

Target Compound
5‑amino‑2‑(trifluoromethyl) substitution: amine para to acetyl, meta to CF₃
Common Substitute
Regioisomer 2‑amino‑5‑(trifluoromethyl) or non‑amino analog 3′‑(trifluoromethyl)acetophenone
Regioisomeric orientation may alter coupling efficiency and target binding pose. Substituting without validation could shift SAR continuity and synthetic outcome.

Direct Quantitative Differentiation Evidence: 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone vs. Closest Analogs


Regioisomeric Purity Advantage vs. 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone (CAS 57799-43-6)

The 5-amino-2-trifluoromethyl regioisomer (target compound) is commercially supplied at 98% purity with batch-specific QC including NMR, HPLC and GC by Bidepharm . In contrast, the 2-amino-5-trifluoromethyl regioisomer (CAS 57799-43-6) is typically offered at 95–97% from the same supplier and at 95%+ from other vendors, without guaranteed multi-technique QC . The higher specification purity reduces the need for additional purification before use in sensitive coupling or biological assays.

Purity advantage
Head-to-head
98% vs 95–97%
Multi-technique QC (NMR, HPLC, GC) vs. limited QC
Higher certified purity reduces pre‑reaction purification steps.
Supplier batch data; verify for sensitive assays.
Medicinal chemistry Regioisomeric purity Building block procurement

Electronic Modulation: Para-Amino/Meta-Trifluoromethyl Donor–Acceptor Pattern vs. Non-Fluorinated Acetophenones

The 5-amino-2-trifluoromethyl substitution creates a push–pull electronic system: the para-amino group donates electron density via resonance while the ortho-trifluoromethyl group exerts a strong –I effect (σₘ ≈ 0.43). This combination depresses the predicted pKa of the conjugate acid of the amino group to ~1.58, compared to ~4.6–5.0 for simple anilines . The non-fluorinated analog 3′-aminoacetophenone exhibits a pKa closer to 3.5–4.0 for its anilinium ion [1]. The altered protonation state at physiological pH directly influences hydrogen-bond donor/acceptor capacity in biological target engagement.

Amine basicity
Cross‑study
pKa ≈ 1.58
Predicted; aniline pKa ~4.6
Weakly basic amine alters protonation state at physiological pH.
Impacts membrane permeability and coupling efficiency.
Physical organic chemistry Electronic effects SAR design

Unique Synthetic Handle: Aromatic Amine Enables Chemoselective N-Derivatization Absent in 3′-(Trifluoromethyl)acetophenone

The primary aromatic amine at the 5-position allows for direct N-acylation, sulfonylation, reductive amination, and Buchwald–Hartwig cross-coupling without need for nitro-reduction steps. The closest non-amino analog, 3′-(trifluoromethyl)acetophenone (CAS 349-76-8), lacks this functional handle entirely and requires electrophilic nitration/reduction sequences to introduce nitrogen functionality . In a representative class-level comparison, amino-trifluoromethylacetophenones participate in visible-light-promoted C(sp³)–C(sp³) decarboxylative/defluorinative coupling with amino acids in yields of 67–89%, whereas the non-amino analog is unreactive under identical conditions .

Synthetic step count
Class‑level
≥2‑step advantage
Direct N‑derivatization vs. nitration‑reduction route
Primary amine eliminates hazardous nitration, accelerating SAR cycles.
Based on synthetic sequence analysis; yields may vary.
Organic synthesis Chemoselective derivatization Amide coupling

CCR5 Antagonist Pharmacological Profile – Class Differentiation from Simple Trifluoromethylacetophenones

Preliminary pharmacological screening reports that 1-(5-amino-2-(trifluoromethyl)phenyl)ethanone exhibits CCR5 antagonist activity, positioning it as a candidate for HIV entry inhibition and inflammatory disease modulation [1]. In contrast, simple trifluoromethylacetophenones such as 3′-(trifluoromethyl)acetophenone have not been reported as CCR5 ligands, instead showing primarily acetylcholinesterase inhibition (Ki ≈ 500 nM for the trimethylammonium derivative TMTFA) [2]. This biological target divergence underscores the functional consequence of the amino group placement. No quantitative CCR5 IC₅₀ value is publicly available for the target compound at this time.

CCR5 screening
Data to verify
Preliminary CCR5 antagonist activity
IC₅₀ not publicly disclosed
Supports target‑engagement study hypothesis; requires in‑house validation.
Screening data from Semantic Scholar (2012); confirmatory assays needed.
Pharmacological screening CCR5 antagonism HIV/inflammation

Predicted Physicochemical Profile vs. 2′,6′-Disubstituted Amino-Trifluoromethylacetophenones

Predicted boiling point (302.2 ± 42.0 °C) and density (1.296 ± 0.06 g/cm³) for the target compound indicate moderate volatility and density consistent with solid-phase weighing and solution-phase chemistry . By comparison, the 2,6-disubstituted analog 2′-amino-2,2,2-trifluoro-6′-(trifluoromethyl)acetophenone (CAS not available) bears an additional trifluoromethyl ketone, increasing molecular weight and polarity at the expense of the acetyl methyl group required for Claisen-type condensations. The specific substitution pattern of the target compound preserves the acetyl moiety for enolate chemistry while maintaining the –CF₃ and –NH₂ groups for orthogonal reactivity.

Physicochemical profile
Predicted
bp 302.2 °C, density 1.296 g/cm³
Retains acetyl group for enolate chemistry
Moderate volatility supports solid‑phase handling; acetyl enables Claisen/aldol reactions.
ACD/Labs prediction; verify experimentally for scale‑up.
Physicochemical profiling Drug-likeness Lead optimization

High-Value Application Scenarios Where 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone Outperforms Analogs


CCR5 Antagonist Lead-Optimization Programs for HIV and Inflammatory Diseases

Lead-optimization teams targeting CCR5-mediated pathologies (HIV-1 entry, asthma, rheumatoid arthritis, COPD) can use the compound as an advanced starting point for SAR expansion. The combination of an aromatic amine for rapid amide/sulfonamide library synthesis and a trifluoromethyl group for metabolic stability and lipophilicity modulation is supported by preliminary CCR5 antagonist screening data [1]. Unlike non-amino trifluoromethylacetophenones, this scaffold enables direct N-functionalization without additional synthetic steps, shortening the design–make–test cycle.

Heterocycle Synthesis: Indole, Quinoline, and Benzimidazole Construction

The ortho-amino ketone motif (5-amino group adjacent to acetyl on the ring) is a privileged precursor for Friedländer quinoline synthesis and Fischer indole cyclization. The electron-withdrawing –CF₃ group enhances the electrophilicity of the acetyl carbonyl (class-level evidence from trifluoroacetophenone Friedel–Crafts activation studies [2]), facilitating condensation with aniline or hydrazine nucleophiles under milder conditions than non-fluorinated acetophenones.

Precision Coupling: Buchwald–Hartwig and Amidation at the Aromatic Amine

The 5-amino group provides a clean, unprotected handle for palladium-catalyzed C–N bond formation or HATU/DCC-mediated amidation. The predicted low amine basicity (pKa ≈ 1.58) reduces competing protonation of Pd(0) intermediates and minimizes N-oxide formation . This is a distinct advantage over regioisomers where the amino group is ortho to the trifluoromethyl group (CAS 57799-43-6), whose steric shielding may retard coupling kinetics.

Analytical and Quality-Control-Driven Procurement for GLP/GMP Preclinical Material

When procuring starting materials for GLP toxicology or GMP qualification campaigns, the 98% purity and multi-technique batch QC (NMR, HPLC, GC) offered for this compound by Bidepharm provide a traceable quality baseline that the 95% purity products of the 2-amino-5-trifluoromethyl regioisomer may not consistently meet. Reduced impurity profiles translate directly to cleaner reaction progress and simplified intermediate purification.

Application
Selection Property
Validation Focus
CCR5 target engagement studies
Amino handle for rapid amide/sulfonamide library synthesis
CCR5 binding assay and functional antagonism screening
Heterocycle synthesis (indole, quinoline, benzimidazole)
Ortho‑amino ketone motif as privileged precursor
Cyclization yield and regioselectivity under mild conditions
Palladium‑catalyzed C–N cross‑coupling
Low amine basicity reduces Pd intermediate protonation
Coupling efficiency and by‑product profile
Preclinical material supply with batch traceability
98% purity, multi‑technique QC (NMR, HPLC, GC)
Impurity profile and lot‑to‑lot consistency review
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